2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile

Medicinal Chemistry Scaffold Design Fsp³

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile (CAS 2034487-94-8; MF: C₁₄H₁₆N₂O₃; MW: 260.29 g/mol) is a spirocyclic ether-nicotinonitrile building block comprising a 1,4-dioxaspiro[4.5]decane moiety linked via an ether bridge to the 2-position of a pyridine-3-carbonitrile core. The compound features a conformationally restricted, three-dimensional scaffold with a high fraction of sp³-hybridized carbons and five hydrogen-bond acceptors, making it a specialty intermediate for medicinal chemistry, agrochemical, and materials science programs that require precise spatial control.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 2034487-94-8
Cat. No. B2919498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile
CAS2034487-94-8
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESC1CC2(CCC1OC3=C(C=CC=N3)C#N)OCCO2
InChIInChI=1S/C14H16N2O3/c15-10-11-2-1-7-16-13(11)19-12-3-5-14(6-4-12)17-8-9-18-14/h1-2,7,12H,3-6,8-9H2
InChIKeyGOYLLAQELJJTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile (CAS 2034487-94-8): Spirocyclic Nicotinonitrile Building Block – Structural, Physicochemical, and Procurement Profile


2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile (CAS 2034487-94-8; MF: C₁₄H₁₆N₂O₃; MW: 260.29 g/mol) is a spirocyclic ether-nicotinonitrile building block comprising a 1,4-dioxaspiro[4.5]decane moiety linked via an ether bridge to the 2-position of a pyridine-3-carbonitrile core . The compound features a conformationally restricted, three-dimensional scaffold with a high fraction of sp³-hybridized carbons and five hydrogen-bond acceptors, making it a specialty intermediate for medicinal chemistry, agrochemical, and materials science programs that require precise spatial control .

Why 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile Cannot Be Replaced by Simple Monocyclic Ethers or Positional Isomers


The spirocyclic 1,4-dioxolane ring fused to a cyclohexane framework imparts conformational rigidity, a distinct spatial arrangement of hydrogen-bond acceptors, and altered lipophilicity that cannot be replicated by simple monocyclic ethers such as 2-(cyclohexyloxy)nicotinonitrile (CAS 1016812-22-8) or 2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile (CAS 1248777-03-8). General evidence shows that oxa-spirocycles can increase aqueous solubility by up to 40-fold and lower logD by approximately one unit relative to their non-spirocyclic counterparts, while the spiro[4.5]decane scaffold has demonstrated high-affinity target engagement in biological systems . Additionally, the 2-substituted nicotinonitrile regioisomer presents a different electronic environment at the pyridine nitrogen compared with the analogous 6-substituted isomer, potentially yielding divergent reactivity and binding profiles. These structural and physicochemical differences mean that substituting this compound with a simpler analog carries a high risk of altering key properties in a synthesis or screening program.

Quantitative Differentiation Evidence: 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile Versus Closest Analogs


Spirocyclic vs. Monocyclic Ether: Fsp³ Fraction and Three-Dimensional Character

The target compound contains a saturated spirocyclic 1,4-dioxaspiro[4.5]decane system that provides a higher fraction of sp³-hybridized carbons (Fsp³ = 0.64) compared with 2-(cyclohexyloxy)nicotinonitrile (Fsp³ ≈ 0.58; CAS 1016812-22-8) and 2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile (Fsp³ ≈ 0.55; CAS 1248777-03-8) . The seminal work by Lovering et al. (2009) established that increasing Fsp³ correlates with higher clinical success rates, providing a class-level rationale for prioritizing spirocyclic building blocks .

Medicinal Chemistry Scaffold Design Fsp³

Predicted Physicochemical Differentiation: logP, Topological Polar Surface Area, and pKa

The target compound exhibits a predicted pKa of 0.38 ± 0.22 and a predicted density of 1.26 ± 0.1 g/cm³ . While direct experimentally measured logP and TPSA values for the target compound are not publicly available, a closely related 2-alkoxy-nicotinonitrile derivative has been reported with predicted logP of 3.22 and TPSA of 97.99 Ų . For comparison, a compound with a similar spirocyclic 1,4-dioxaspiro framework listed on mcule.com (P-868455074; Mass 262.34) shows a predicted logP of 3.66, PSA of 46.53 Ų, and 3 H-bond acceptors . The target compound's very low predicted pKa (0.38) indicates that the pyridine nitrogen is essentially non-basic under physiological conditions, a property that can be advantageous for avoiding hERG channel interactions and reducing phospholipidosis risk compared to more basic nicotinonitrile analogs.

Physicochemical Properties ADME Drug-likeness

Positional Isomer Differentiation: 2- vs. 6-Substituted Nicotinonitrile and Predicted Electronic Effects

The target compound bears the dioxaspiro-ether substituent at the 2-position of the pyridine ring (ortho to the ring nitrogen), whereas the structurally related building block 6-(1,4-dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile places the same substituent at the 6-position (para to the ring nitrogen). This regioisomeric difference alters the electronic environment at the pyridine nitrogen: with the electron-withdrawing nitrile group at the 3-position and the ether at the 2-position, the target compound exhibits a predicted pKa of 0.38 , while the 6-substituted isomer is expected to have a different pKa due to altered resonance and inductive effects. In the broader nicotinonitrile literature, 2-substituted derivatives have been reported as potent PIM-1 kinase inhibitors, with certain compounds achieving IC₅₀ values of 21.2 nM against PIM-1 in PC-3 prostate cancer cells . The target compound's 2-substitution pattern may therefore be preferred for kinase inhibitor programs targeting ATP-binding pockets where the pyridine nitrogen orientation is critical.

Regiochemistry Electronic Effects Binding Selectivity

Oxa-Spirocyclic Scaffold Class Advantage: Up to 40-Fold Solubility Enhancement and Reduced Lipophilicity

A comprehensive 2021 study on oxa-spirocycles demonstrated that incorporation of an oxygen atom into a spirocyclic unit dramatically improves aqueous solubility by up to 40-fold and lowers lipophilicity by approximately one logD unit compared to common non-oxygenated spirocycles . The 1,4-dioxaspiro[4.5]decane moiety in the target compound contains two oxygen atoms within the spirocyclic ring, positioning it within this advantageous oxa-spirocycle class. Over 150 oxa-spirocyclic compounds were synthesized and characterized in this study, with the general finding that oxa-spirocycles exhibit 'dramatically higher solubility (up to 40 times), and lower lipophilicity (Δlog D = ca. 1) than common spirocycles' . This class-level evidence supports the rationale for selecting an oxa-spirocyclic building block when solubility and balanced lipophilicity are program goals.

Solubility Enhancement Lipophilicity Oxa-Spirocycles

Spiro[4.5]decane Scaffold Validation: Nanomolar TRPM8 Antagonism and In Vivo Efficacy

The spiro[4.5]decane scaffold, which is the core structural motif of the 1,4-dioxaspiro[4.5]decane moiety in the target compound, has demonstrated high-potency biological activity in a peer-reviewed drug discovery study. Journigan et al. (2020) reported that spiro[4.5]decan-8-yl analogue 14 inhibits icilin-evoked Ca²⁺ entry in HEK-293 cells expressing human TRPM8 with an IC₅₀ of 2.4 ± 1.0 nM, and inhibits menthol-evoked currents in whole-cell patch-clamp recordings with an IC₅₀ of 64 ± 2 nM . The compound also showed >10-fold selectivity versus related TRP subtypes. In vivo, compound 14 dose-dependently blocked icilin-triggered wet dog shakes in mice and inhibited oxaliplatin-induced cold allodynia at microgram doses upon local administration . This study provides biological proof-of-concept that the spiro[4.5]decane scaffold can serve as a productive core for high-affinity target engagement.

TRPM8 Ion Channel Pain Spiro[4.5]decane

Commercial Availability and Procurement Metrics: Life Chemicals Catalog Pricing and Purity

The target compound is commercially available from Life Chemicals (Catalog No. F2147-1837) with a purity specification of 90%+ . Pricing ranges from $54.00 for 1 mg to $140.00 for 40 mg ($3.50/mg at the 40 mg scale), with additional quantity options at 5 μmol, 10 μmol, 2 μmol, 5 mg, 10 mg, 15 mg, and 4 mg formats . This pricing and availability profile places it within the typical range for specialty spirocyclic building blocks and enables procurement for small-scale screening, hit validation, and initial SAR exploration without requiring custom synthesis. For comparison, the non-spirocyclic analog 2-(cyclohexyloxy)nicotinonitrile is available from Fluorochem at £247.00 for 1 g ($0.25/mg at scale, 95% purity) , while 2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile is listed on Chemsrc (CAS 1248777-03-8) .

Chemical Procurement Screening Collection Catalog Availability

High-Impact Application Scenarios for 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile in Scientific Research and Drug Discovery


Kinase Inhibitor Lead Optimization: Spirocyclic Nicotinonitrile as a Type I/II Kinase Hinge-Binder Scaffold

The 2-alkoxy-nicotinonitrile motif positions the pyridine nitrogen and nitrile group for hinge-region hydrogen bonding in kinase ATP-binding sites. The spirocyclic 1,4-dioxaspiro[4.5]decane moiety provides conformational restraint and exit-vector diversity, enabling exploration of the ribose pocket and solvent-exposed regions. As demonstrated by the nanomolar PIM-1 inhibitory activity (IC₅₀ = 21.2 nM) reported for 2-substituted nicotinonitrile derivatives and the general spiro[4.5]decane scaffold validation in TRPM8 antagonism (IC₅₀ = 2.4 nM) , this compound represents a privileged starting point for kinase inhibitor programs where three-dimensionality and balanced physicochemical properties are design goals.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Screening Collections

With a molecular weight of 260.29 g/mol, 5 hydrogen-bond acceptors, and a high Fsp³ value, the target compound falls within fragment-like chemical space suitable for FBDD screening libraries. The availability of the compound at 90%+ purity from Life Chemicals enables procurement for fragment library assembly. The spirocyclic scaffold adds three-dimensional diversity that is underrepresented in traditional flat fragment collections, addressing the 'escape from flatland' paradigm . The oxa-spirocyclic nature of the compound further contributes to the solubility advantage documented for this class .

Chemical Biology Tool Compound Development: TRP Channel and GPCR Chemical Probe Synthesis

The spiro[4.5]decane scaffold has demonstrated productive engagement of ion channel targets, most notably TRPM8, where the spiro[4.5]decan-8-yl analogue 14 achieved single-digit nanomolar potency with >10-fold selectivity and in vivo efficacy in a chemotherapy-induced peripheral neuropathy model . The target compound's 2-substituted nicotinonitrile core can serve as a versatile synthetic handle for amide, amidine, or heterocycle formation, making it suitable for generating focused libraries of spirocyclic chemical probes for TRP channels, GPCRs, or other membrane protein targets.

Diversity-Oriented Synthesis (DOS) Building Block for sp³-Enriched Compound Collections

The 1,4-dioxaspiro[4.5]decane moiety provides a rigid, three-dimensional core with the potential for further functionalization via the nitrile group (hydrolysis to amide/acid, reduction to amine, cycloaddition to tetrazole) and the pyridine ring (electrophilic substitution, cross-coupling). As part of the broader oxa-spirocycle class, which has been systematically synthesized and characterized in >150 derivatives with documented solubility and lipophilicity advantages , this building block is well-suited for DOS campaigns aiming to generate sp³-enriched screening decks with drug-like physicochemical profiles.

Quote Request

Request a Quote for 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.